N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Description
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide (ML293) is a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4). It was developed to address the need for brain-penetrant, selective M4 tools with improved pharmacokinetic (PK) properties compared to earlier M4 PAMs. ML293 exhibits an EC50 of 1.3 µM at the human M4 receptor and induces a 14.6-fold leftward shift in the acetylcholine (ACh) concentration-response curve, indicating robust potentiation of endogenous signaling . Its novel benzo[d]thiazol-2-yl scaffold differentiates it from prior M4 PAMs derived from thieno[2,3-b]pyridine carboxamides, which suffered from poor in vivo PK profiles .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c1-19-14-15-24(33-2)25-26(19)35-28(30-25)31(18-20-9-8-16-29-17-20)27(32)22-12-6-7-13-23(22)34-21-10-4-3-5-11-21/h3-17H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJAJZOAOKZCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction.
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor. It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in increased activation of the M4 receptor.
Biochemical Pathways
The activation of the M4 receptor by this compound influences several biochemical pathways. The M4 receptor is coupled to inhibitory G-proteins, and its activation leads to a decrease in the production of cyclic AMP (cAMP), thereby affecting the cAMP-dependent pathway. The exact downstream effects can vary depending on the specific cellular context, but they may include changes in ion channel activity and alterations in the release of various neurotransmitters.
Result of Action
The activation of the M4 receptor by this compound can lead to various molecular and cellular effects. Given the role of the M4 receptor in neurotransmission, these effects may include changes in neuronal excitability and synaptic plasticity. The exact effects can depend on various factors, including the specific cell type and the presence of other signaling molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its binding to the M4 receptor. Additionally, the presence of other substances, such as competing ligands or allosteric modulators, can influence the compound’s efficacy.
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide, also known by its CAS number 922659-53-8, is a compound of interest due to its potential biological activities, particularly as a modulator of muscarinic receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 481.6 g/mol. The compound features a benzothiazole moiety and a phenoxy group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 481.6 g/mol |
| Molecular Formula | |
| CAS Number | 922659-53-8 |
Muscarinic Receptor Modulation
Research indicates that this compound acts as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. In particular, it has shown significant efficacy in enhancing acetylcholine signaling. The reported EC50 value for this compound at the human M4 receptor is approximately 1.3 µM, demonstrating its potency in modulating receptor activity .
Key Findings:
- Potency: EC50 = 1.3 µM.
- Efficacy: Exhibits a leftward shift in the agonist concentration-response curve by approximately 14.6-fold.
- Selectivity: Demonstrates selectivity towards M4 over other muscarinic subtypes.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been influenced by various structural modifications. For example:
- Modification of the Benzothiazole Moiety: Removal or alteration of substituents on the benzothiazole significantly affects activity; maintaining the 4-methoxy and 7-methyl groups is crucial for retaining potency .
- Amide Variations: Substituting different amide groups has yielded compounds with varying degrees of activity, with certain modifications leading to inactive derivatives .
In Vivo Pharmacokinetics
In studies involving animal models, particularly rats, this compound exhibited favorable pharmacokinetic properties:
- Low Clearance Rate: IV clearance was measured at approximately 11.5 mL/min/kg.
- Brain Penetration: Following oral administration, concentrations in the brain reached around 10.3 µM, indicating good CNS penetration .
Comparative Analysis with Other Compounds
When compared to other M4 PAMs, this compound demonstrated superior in vivo pharmacokinetics and efficacy profiles, suggesting it may serve as a more effective therapeutic candidate for conditions influenced by muscarinic receptor signaling.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of derivatives related to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide. For instance, thiazole derivatives have shown promising antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus . The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.
Antifungal Activity
In addition to antibacterial properties, compounds with similar thiazole structures have been tested for antifungal activity against species such as Aspergillus niger and Aspergillus oryzae. These studies typically employ methods like the cup plate method at specified concentrations to evaluate effectiveness .
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cell lines to assess the safety and efficacy of this compound. For example, derivatives have been tested against human cell lines (e.g., HaCat, Balb/c 3T3) using MTT assays, revealing potential for anticancer applications .
Cancer Treatment
Given its cytotoxic effects on cancer cell lines, this compound may serve as a lead compound in developing new anticancer agents. Its ability to target specific cellular pathways involved in tumor growth is a promising area for further research.
Neurological Disorders
The pyridine component in the compound suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Research into thiazole derivatives has indicated neuroprotective properties, making this compound a candidate for further exploration in neuropharmacology .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features of ML293
- Core scaffold : Benzo[d]thiazol-2-yl group with 4-methoxy and 7-methyl substituents.
- Amide linkage: Connects to a pyridin-3-ylmethyl group and a 2-phenoxybenzamide moiety.
- Critical substituents : The 4-methoxy and 7-methyl groups are essential for potency; deletion of the 7-methyl group reduces activity (e.g., compound 56, EC50 = 2.8 µM) .
Comparison to Earlier M4 PAMs
*Data for ML108, ML173, and ML253 are inferred from general descriptions of their limitations in the literature. ND = Not determined.
Key Structural Insights :
Pharmacological Activity and Selectivity
Potency and Efficacy
- M4 Potency : EC50 = 1.3 µM, superior to structurally simplified analogs (e.g., compound 56, EC50 = 2.8 µM) .
- Fold Shift: 14.6-fold leftward shift of the ACh curve, indicating strong potentiation of endogenous signaling .
Selectivity Profile
- Muscarinic Subtypes: No activity at M1, M2, M3, or M5 receptors at concentrations up to 30 µM .
- Off-Targets: No reported activity at non-muscarinic GPCRs or ion channels .
Comparison to Structural Analogs
- Iranian Journal Compounds (e.g., 4h, 4i): Feature similar benzamide-thiazole scaffolds but lack M4 data. Modifications (e.g., morpholinomethyl, isonicotinamide) may reduce M4 affinity due to steric or electronic effects .
- Inactive Derivatives : Urea or sulfonamide replacements (e.g., compound 29) result in complete loss of activity .
Q & A
Basic: What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting with the formation of the benzo[d]thiazol core, followed by sequential introduction of substituents (e.g., methoxy, phenoxy, pyridinylmethyl groups). Key steps include cyclization for the thiazole ring and coupling reactions for the benzamide moiety. Reaction conditions such as temperature (e.g., ice baths for acylations), solvent choice (dry pyridine for amide bond formation), and catalysts (e.g., Pd for cross-couplings) critically impact yield and purity. Continuous flow reactors may enhance efficiency in large-scale synthesis by improving mixing and heat transfer .
Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?
Characterization relies on:
- NMR Spectroscopy : H and C NMR to confirm substituent integration and coupling patterns (e.g., δ 7.2–8.5 ppm for aromatic protons).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 451.5 for [M+H]).
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H···N interactions in thiazole derivatives).
- HPLC : To assess purity (>95% for biological assays).
Data interpretation should cross-reference with synthetic intermediates to track functional group transformations .
Basic: How does structural modification (e.g., substituent variation) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Thiazole Modifications : Electron-withdrawing groups (e.g., nitro) on the benzamide enhance antimicrobial activity by improving target binding.
- Pyridine Substitutions : Methyl groups at the pyridinylmethyl position increase lipophilicity, enhancing blood-brain barrier penetration.
- Phenoxy Group Adjustments : Bulky substituents reduce solubility but improve metabolic stability.
Comparative assays using analogues (e.g., replacing methoxy with ethoxy) are critical for SAR refinement .
Advanced: How can computational methods optimize the synthesis and predict reaction outcomes?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction pathways. For example:
- Reaction Path Search : Identifies low-energy intermediates for thiazole cyclization.
- Condition Screening : Bayesian optimization narrows solvent/catalyst combinations (e.g., DMF vs. THF for amide coupling).
- Retrosynthetic Analysis : AI-driven tools like ASKCOS propose alternative routes to bypass low-yield steps.
Experimental validation via microfluidic platforms accelerates iterative design .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Contradictions often arise from:
- Purity Discrepancies : Impurities (e.g., unreacted starting materials) may skew results. Validate via HPLC and orthogonal assays (e.g., UV-Vis vs. fluorescence).
- Assay Variability : Standardize protocols (e.g., fixed cell lines for cytotoxicity).
- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation.
Replicate experiments under controlled conditions and apply statistical tools (e.g., ANOVA) to isolate variables .
Advanced: How can in vitro-in vivo discrepancies in pharmacokinetic (PK) profiles be addressed?
Common pitfalls include:
- Metabolic Instability : Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis).
- Poor Solubility : Formulate with cyclodextrins or nanoemulsions.
- Protein Binding : Measure free fraction via equilibrium dialysis.
Develop physiologically based PK (PBPK) models to simulate absorption/distribution and guide structural tweaks (e.g., adding PEG chains) .
Advanced: What strategies ensure compound stability under varying storage and experimental conditions?
- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Light Sensitivity : Store in amber vials if UV-Vis shows photo-degradation.
- pH-Dependent Stability : Buffered solutions (pH 6–8) minimize hydrolysis of the benzamide bond.
Crystallinity analysis (e.g., DSC) identifies stable polymorphs for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
